molecular formula C18H24N2O2 B182034 tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate CAS No. 170364-89-3

tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate

Cat. No.: B182034
CAS No.: 170364-89-3
M. Wt: 300.4 g/mol
InChI Key: VJCXACABXTXLEE-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C18H24N2O2 . It has a molecular weight of 300.40 . The IUPAC name for this compound is tert-butyl 4-(1H-indol-3-yl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)15-12-19-16-7-5-4-6-14(15)16/h4-7,12-13,19H,8-11H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be between 2-8°C in a dry environment .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as a Key Intermediate : tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a variant of tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate, is synthesized as an important intermediate in biologically active compounds such as crizotinib. It's synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate and confirmed by MS and 1HNMR spectrum (Kong et al., 2016).

  • Structure Analysis : The structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, another variant, has been analyzed, revealing the plane of the pyrazole ring and its dihedral angle with the piperidine ring (Richter et al., 2009).

Biological Activities and Applications

  • Intermediate for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to this compound, is an intermediate for small molecule anticancer drugs. It shows potential in developing drugs for depression, cerebral ischemia, and as an analgesic (Zhang et al., 2018).

  • Antibacterial and Anthelmintic Activity : A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed that it exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).

Chemical Properties and Synthesis Methods

  • Efficient Asymmetric Synthesis : The asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, has been developed (Jona et al., 2009).

  • X-ray Structural Analysis : The X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its reduced form provided insights into molecular packing and hydrogen bonding patterns, important for understanding the chemical behavior of similar compounds (Didierjean et al., 2004).

  • Synthetic Utility : The synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate demonstrates its utility in pharmacologically relevant structures due to its novel chemistry and synthetically useful nitrogen atom (Gumireddy et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Properties

IUPAC Name

tert-butyl 4-indol-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)19-11-9-15(10-12-19)20-13-8-14-6-4-5-7-16(14)20/h4-8,13,15H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCXACABXTXLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462788
Record name tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170364-89-3
Record name tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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